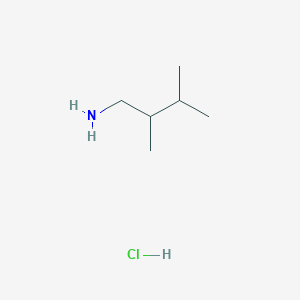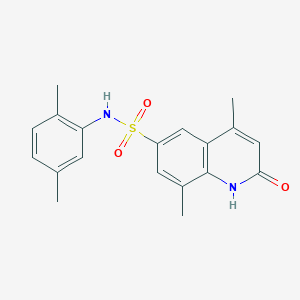
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, also known as DDQ, is a versatile and widely used organic compound in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol. DDQ has been extensively studied for its various applications in chemical synthesis, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Applications
- Summary of Application: This compound has been used in the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . It has shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and favourable activity against vancomycin-resistant E. faecium .
- Methods of Application: The compound was synthesized and its in vitro antimicrobial activity was characterized using representative Gram-negative and Gram-positive strains, including tedizolid/linezolid-resistant S. aureus, as well as emerging fungal pathogens .
- Results or Outcomes: The compound showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus. Moreover, it showed favourable activity against vancomycin-resistant E. faecium .
2. Biochemical and Physiological Studies
- Summary of Application: N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide, also known as DMPPE, is a novel benzamide derivative that can be used in a variety of scientific research applications. It has been used in various biochemical and physiological studies.
- Methods of Application: The compound is believed to work by inhibiting the activity of several enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to reduce the expression of certain proteins and to interfere with the signaling pathways of certain cells.
- Results or Outcomes: The compound has been shown to have anti-cancer properties in animal models. It can inhibit the activity of several enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it can reduce the expression of certain proteins and can interfere with the signaling pathways of certain cells.
3. Antifungal Applications
- Summary of Application: This compound has been used in the development of new antifungal candidates targeting drug-resistant Candida strains .
- Methods of Application: The compound was synthesized and its in vitro antifungal activity was characterized using representative Candida strains .
- Results or Outcomes: The compound showed broad-spectrum antifungal activity against drug-resistant Candida strains . One of the derivatives, ester 8f, showed good activity against Candida auris which was greater than fluconazole .
4. Inhibition of Enzyme Activity
- Summary of Application: N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide, also known as DMPPE, is believed to work by inhibiting the activity of several enzymes, such as cytochrome P450 and monoamine oxidase.
- Results or Outcomes: The compound has been shown to reduce the expression of certain proteins and to interfere with the signaling pathways of certain cells. Additionally, it has been shown to have anti-cancer properties in animal models.
5. Use as a Multipurpose Reagent
- Summary of Application: N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .
- Methods of Application: These compounds are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
- Results or Outcomes: The use of these compounds as multipurpose reagents in synthetic organic chemistry has been well established .
6. Inhibition of Cytochrome P450 and Monoamine Oxidase
- Summary of Application: N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide, also known as DMPPE, is believed to work by inhibiting the activity of several enzymes, such as cytochrome P450 and monoamine oxidase.
- Results or Outcomes: The compound has been shown to reduce the expression of certain proteins and to interfere with the signaling pathways of certain cells.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-5-6-12(2)17(7-11)21-25(23,24)15-8-14(4)19-16(10-15)13(3)9-18(22)20-19/h5-10,21H,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIIRXDPUOXMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2392302.png)
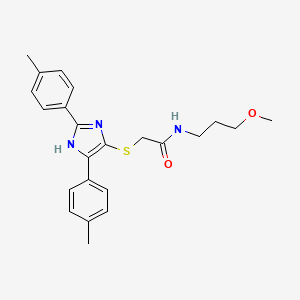
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2392304.png)
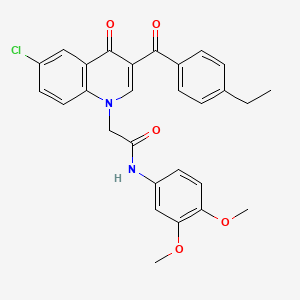
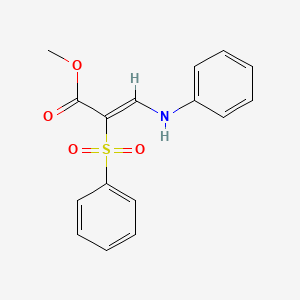
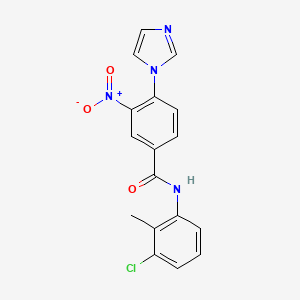
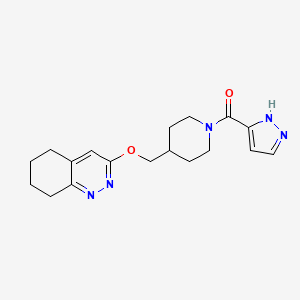
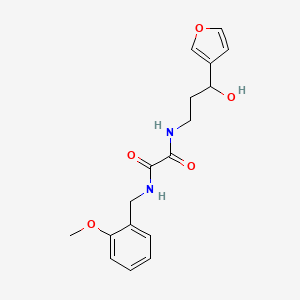
![4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2392317.png)
![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)
![Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2392321.png)
![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)
